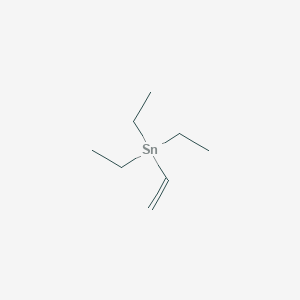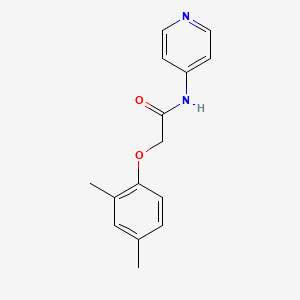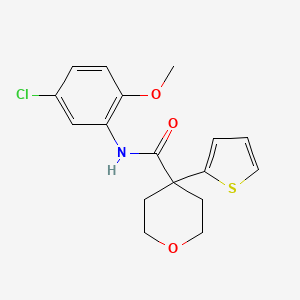
Stannane, ethenyltriethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, ethenyltriethyl- is an organotin compound characterized by the presence of a tin atom bonded to an ethenyl group and three ethyl groups. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Stannane, ethenyltriethyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. One common approach involves the reaction of ethenyl halides with triethylstannane under specific conditions to form the desired product. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of stannane, ethenyltriethyl- often involves large-scale stannylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Stannane, ethenyltriethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Tin dioxide and other tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
Stannane, ethenyltriethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active tin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of stannane, ethenyltriethyl- involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with oxygen or nitrogen-containing compounds, facilitating catalytic reactions. In biological systems, the compound can interact with enzymes and proteins, potentially altering their activity and function.
類似化合物との比較
Similar Compounds
- Stannane, ethyltrimethyl-
- Stannane, methyltriethyl-
- Stannane, butyltriethyl-
Uniqueness
Stannane, ethenyltriethyl- is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other organotin compounds. This reactivity makes it particularly useful in specific organic synthesis reactions where the ethenyl group can participate in further transformations.
特性
CAS番号 |
2117-47-7 |
|---|---|
分子式 |
C8H18Sn |
分子量 |
232.94 g/mol |
IUPAC名 |
ethenyl(triethyl)stannane |
InChI |
InChI=1S/3C2H5.C2H3.Sn/c4*1-2;/h3*1H2,2H3;1H,2H2; |
InChIキー |
JGEAKEPBGRHMGY-UHFFFAOYSA-N |
正規SMILES |
CC[Sn](CC)(CC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)
![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)

![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)

![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)



![3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14156966.png)
![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde](/img/structure/B14156972.png)
![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)
